molecular formula C12H8N2O3 B2697679 N-(isoxazol-4-yl)benzofuran-2-carboxamide CAS No. 1396710-19-2

N-(isoxazol-4-yl)benzofuran-2-carboxamide

Cat. No. B2697679
CAS RN: 1396710-19-2
M. Wt: 228.207
InChI Key: RMWALWKQVVVBEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(isoxazol-4-yl)benzofuran-2-carboxamide” is a compound that has been studied for its potential biological activities . It belongs to the class of organic compounds known as benzofurans . The isoxazole ring is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

The synthesis of “N-(isoxazol-4-yl)benzofuran-2-carboxamide” involves several steps. A new series of isoxazol-4-carboxa piperidyl derivatives were synthesized and their chemical structures were confirmed by 1H, 13C NMR and mass spectral data . The synthetic strategy involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method enables access to a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides .


Molecular Structure Analysis

The molecular structure of “N-(isoxazol-4-yl)benzofuran-2-carboxamide” consists of a benzofuran core with an isoxazole ring attached . The benzofuran core is a common structure in many biologically active natural products . The isoxazole ring is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(isoxazol-4-yl)benzofuran-2-carboxamide” include C–H arylation and transamidation . For the directed C–H arylation reactions, Pd catalysis was used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products were then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .

Scientific Research Applications

Antibacterial Activity

N-(isoxazol-4-yl)benzofuran-2-carboxamide: derivatives have shown promising antibacterial properties. Researchers have synthesized and evaluated these compounds against both gram-positive and gram-negative bacteria . Their potential lies in combating microbial resistance, making them valuable candidates for novel antimicrobial agents.

Anticonvulsant Properties

In a related context, benzofuran-isoxazole hybrids (which include similar structural motifs) have been explored for anticonvulsant activities. These compounds exhibit potential in managing seizures and related neurological disorders .

Future Directions

The future directions for “N-(isoxazol-4-yl)benzofuran-2-carboxamide” could involve further exploration of its potential biological activities . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

N-(1,2-oxazol-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(14-9-6-13-16-7-9)11-5-8-3-1-2-4-10(8)17-11/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWALWKQVVVBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(isoxazol-4-yl)benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.